Benazeprilat-d5 Acyl-β-D-glucuronide
Description
Contextualization of Benazeprilat (B1667979) as a Pharmaceutical Metabolite
Benazepril (B1667978) is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. nih.govcarewellpharma.in It is administered as a prodrug, which is a biologically inactive compound that is metabolized in the body to produce an active drug. smpdb.cadrugbank.com Following oral administration, benazepril is absorbed and undergoes rapid and extensive metabolism, primarily in the liver, where the ester group is cleaved. nih.govfda.govpharmgkb.org This biotransformation converts benazepril into its active metabolite, benazeprilat. smpdb.cadrugbank.com
Benazeprilat is the pharmacologically active entity, exerting its therapeutic effect by inhibiting the angiotensin-converting enzyme. drugbank.comfda.gov Benazeprilat itself is subject to further metabolic processes before elimination. nih.gov A significant portion of benazeprilat is cleared from the body through renal excretion. nih.govdrugbank.com This elimination process involves conjugation reactions, including the formation of glucuronide metabolites. drugbank.comfda.govdrugs.com Specifically, both benazepril and its active metabolite benazeprilat undergo glucuronidation, leading to the formation of benazepril glucuronide and benazeprilat acyl-β-D-glucuronide, which are then excreted. fda.govdrugs.com
Table 1: Pharmacokinetic Properties of Benazepril and Benazeprilat
| Parameter | Benazepril | Benazeprilat |
|---|---|---|
| Time to Peak Plasma Concentration | 0.5 - 1.0 hours nih.govfda.gov | 1 - 2 hours (fasting), 2 - 4 hours (with food) nih.govfda.gov |
| Serum Protein Binding | ~96.7% fda.govdrugs.com | ~95.3% fda.govdrugs.com |
| Primary Site of Metabolism | Liver nih.govsmpdb.cafda.gov | N/A (active metabolite) |
| Effective Half-life (after repeat dosing) | ~2.7 hours drugbank.com | 10 - 11 hours nih.govdrugs.com |
| Primary Route of Elimination | Metabolism to benazeprilat | Renal Excretion nih.govdrugbank.com |
The Significance of Glucuronidation in Drug Biotransformation Research
Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a vast array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin. ijpcbs.comrsc.orgjove.com This process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. rsc.orgjove.com The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located primarily in the liver but also in other tissues. ijpcbs.comnih.gov
The principal function of glucuronidation is to increase the water solubility (hydrophilicity) of lipophilic compounds. ijpcbs.comjove.com This transformation renders the metabolites more polar and readily excretable from the body via urine or bile, thus playing a critical role in detoxification. ijpcbs.comrsc.org
A specific and important class of glucuronides are acyl glucuronides, which are formed from compounds containing a carboxylic acid group. nih.govresearchgate.net Acyl glucuronides have garnered significant interest in pharmaceutical research because they are known to be chemically reactive metabolites. researchgate.netnih.gov They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to macromolecules such as proteins. researchgate.netliverpool.ac.uk This reactivity has been implicated in some adverse drug reactions, making the study of acyl glucuronide formation and stability a key consideration in drug safety assessment. researchgate.netnih.gov
The Role of Stable Isotope Labeling in Modern Bioanalytical and Metabolic Sciences
Stable isotope labeling is a powerful technique used extensively in metabolomics and bioanalytical chemistry. numberanalytics.comnih.gov It involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The resulting stable isotope-labeled (SIL) compound is chemically identical to its unlabeled counterpart but possesses a higher mass. acanthusresearch.com
This mass difference is the key to their utility. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL compounds are considered the gold standard for use as internal standards. acanthusresearch.comkcasbio.comclearsynth.com An internal standard is added in a known quantity to biological samples (like plasma or urine) before processing. kcasbio.com Because the SIL internal standard has nearly identical physicochemical properties to the unlabeled analyte of interest, it experiences the same losses during sample extraction, and its ionization can be similarly affected by other substances in the sample (matrix effects). kcasbio.com
By comparing the mass spectrometer's signal response of the analyte to that of the known quantity of the SIL internal standard, analysts can achieve highly accurate and precise quantification. clearsynth.com Deuterium labeling is a common and cost-effective method for creating SIL internal standards. acanthusresearch.comcerilliant.com The "d5" in Benazeprilat-d5 Acyl-β-D-glucuronide indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms.
Research Rationale for Investigating this compound
The rationale for the synthesis and use of this compound is rooted in the need for robust and reliable bioanalytical methods to study the disposition of benazepril. To fully understand the pharmacokinetics of a drug, it is essential to accurately measure not only the parent drug but also its major metabolites in biological fluids. tandfonline.com
As established, benazepril is metabolized to benazeprilat, which is subsequently conjugated to form benazeprilat acyl-β-D-glucuronide. fda.govdrugs.com To quantify the concentration of this glucuronide metabolite in research studies, a suitable internal standard is required for LC-MS/MS analysis.
This compound is specifically designed for this purpose. It serves as an ideal internal standard for the following reasons:
Chemical Equivalence: It behaves identically to the actual, unlabeled benazeprilat acyl-β-D-glucuronide metabolite during sample preparation and chromatographic separation. kcasbio.com
Mass Differentiation: The five deuterium atoms provide a significant mass shift (+5 Da), allowing a mass spectrometer to easily distinguish it from the endogenous metabolite. acanthusresearch.com
Accurate Quantification: Its use allows for the correction of analytical variability, leading to precise and accurate measurement of the metabolite's concentration in complex biological matrices. kcasbio.comclearsynth.com
Therefore, the investigation and availability of this compound are driven by the necessity of performing high-quality pharmacokinetic and drug metabolism studies on benazepril, ensuring that data on its metabolites are both accurate and reproducible.
Properties
Molecular Formula |
C₂₈H₂₇D₅N₂O₁₁ |
|---|---|
Molecular Weight |
577.59 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Benazeprilat D5 Acyl β D Glucuronide
Strategies for the Chemical Synthesis of Acyl Glucuronides
Acyl glucuronides, the class of metabolites to which Benazeprilat (B1667979) Acyl-β-D-glucuronide belongs, are conjugates formed at a carboxylic acid moiety. nih.gov They are known for their chemical instability, being susceptible to hydrolysis at pH values outside of neutrality and prone to intramolecular acyl migration. nih.govsynzeal.com This reactivity poses significant challenges for chemical synthesis and necessitates carefully chosen reaction conditions and protective group strategies.
The primary strategy for synthesizing these compounds involves the coupling of a protected glucuronic acid donor with the carboxylic acid of the aglycone, in this case, Benazeprilat-d5. A common approach utilizes acyl-protected glucuronic acid derivatives, such as the peracetylated methyl ester bromide. synzeal.com The presence of an acetyl group at the C-2 position of the glucuronic acid donor provides "neighboring group participation," which helps direct the incoming aglycone to the anomeric carbon from the opposite face, leading to the desired β-configuration. synzeal.com However, the electron-withdrawing nature of the carboxylate group on the uronic acid ring deactivates it as a glycosyl donor, often resulting in lower yields compared to other glycosylation reactions. nih.gov
Targeted Deuteration Approaches for the Benazeprilat Moiety (-d5)
The "-d5" designation in Benazeprilat-d5 indicates the incorporation of five deuterium (B1214612) atoms. The precise location of this isotopic label is on the terminal phenyl ring of the molecule's 4-phenylbutanoic acid side chain. newdrugapprovals.org The synthesis of this specific isotopologue requires a targeted deuteration strategy, typically executed early in the synthetic route by using a deuterated starting material.
A plausible synthetic pathway would involve the use of L-homophenylalanine-d5 ethyl ester as a key precursor. This deuterated building block can then be incorporated into established synthetic routes for benazepril (B1667978). researchgate.netyoutube.com For instance, an asymmetric aza-Michael addition between L-homophenylalanine-d5 ethyl ester and a suitable nitrophenyl butenoate ester could be employed to construct the core structure, which is subsequently cyclized to form the benzazepine ring system. researchgate.net
General methods for preparing such deuterated aromatic precursors include:
Catalytic Hydrogen/Deuterium Exchange: This method uses a catalyst, such as Palladium on Carbon (Pd/C), in the presence of deuterium gas (D₂) or a deuterium source like deuterium oxide (D₂O) at elevated temperatures to exchange aromatic protons for deuterons. researchgate.net This technique can be highly efficient for electron-rich aromatic rings. researchgate.net
Acid- or Metal-Catalyzed Exchange: Utilizing strong deuterated acids or transition metals to facilitate the exchange on the aromatic ring of a suitable precursor.
Synthesis from Deuterated Benzene: Building the entire phenylbutanoic acid side chain starting from commercially available benzene-d6.
The choice of method depends on factors like functional group compatibility and the desired regioselectivity of deuterium incorporation.
Glycosylation Reactions for β-D-Glucuronide Formation
The formation of the glycosidic bond between the deuterated benazeprilat and the glucuronic acid must be stereoselective to produce the naturally occurring β-anomer. Both enzymatic and chemical methods are available for this transformation.
Enzymatic synthesis offers high regio- and stereoselectivity, mimicking the biological metabolic pathway. The primary enzymes responsible for glucuronidation are UDP-glucuronosyltransferases (UGTs), which are membrane-bound proteins found mainly in the liver. researchgate.netclearsynth.com For research and preparative-scale synthesis, several systems are employed.
| Enzymatic System | Description | Advantages | Disadvantages |
| Liver Microsomes/S9 Fractions | Preparations of endoplasmic reticulum from liver tissue (e.g., rat, human) containing a mixture of UGTs and other drug-metabolizing enzymes. researchgate.netgoogle.com | Mimics in vivo metabolism, contains a full complement of native enzymes. | Can produce multiple metabolites, lower yield of the specific target, batch-to-batch variability. |
| Recombinant UGTs | Specific human UGT isoforms (e.g., UGT1A4, UGT2B7) expressed in cell lines (e.g., insect or bacterial cells). researchgate.netclearsynth.com | High specificity for a single reaction, produces a clean product, high reproducibility. | The specific UGT isoform responsible for benazeprilat glucuronidation must be known; can be expensive. |
| Microbial Biotransformation | Screening of various microorganisms to find strains capable of performing the desired glucuronidation reaction. researchgate.net | Can be highly scalable for gram-quantity production, avoids the need for expensive cofactors like UDPGA. | Requires extensive screening to find a suitable organism, potential for side reactions. |
These enzymatic methods all rely on an activated form of glucuronic acid, Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), as the sugar donor. clearsynth.com
Chemical glycosylation provides an alternative to enzymatic routes and allows for greater control over reaction parameters. The Koenigs-Knorr reaction, first developed at the turn of the 20th century, remains a foundational method. medchemexpress.com It typically involves a glycosyl halide donor and a promoter, often a heavy metal salt.
| Method | Glycosyl Donor | Promoter/Activator | Key Features & Stereoselectivity |
| Koenigs-Knorr | Per-acylated glucuronyl bromide (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate) | Silver salts (e.g., Ag₂CO₃, Ag₂O), Mercury salts (e.g., Hg(CN)₂) synzeal.comnih.gov | C-2 acyl group provides neighboring group participation, strongly favoring the formation of the desired β-glucuronide. Can lead to orthoester byproducts. synzeal.comnih.gov |
| Trichloroacetimidate Method | Glucuronyl trichloroacetimidate | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) nih.govdigitellinc.com | Highly reactive donors that can be activated under mild conditions. Stereoselectivity is dependent on the solvent and protecting groups. |
| Thioglycoside Method | Glucuronyl thioglycoside | Halonium sources (e.g., NIS, IBr) or other thiophilic promoters medchemexpress.com | Stable donors that can be activated under specific conditions, allowing for more complex, multi-step syntheses. |
The final step in these chemical syntheses is the deprotection of the ester and hydroxyl groups on the glucuronic acid moiety, typically achieved through base-catalyzed hydrolysis (e.g., with sodium methoxide (B1231860) or lithium hydroxide), to yield the final product. synzeal.com
Analytical Purity Assessment and Isotopic Enrichment Verification
Ensuring the chemical and isotopic purity of Benazeprilat-d5 Acyl-β-D-glucuronide is paramount for its use as an internal standard. A combination of analytical techniques is required for full characterization. newdrugapprovals.org
Chemical Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection to separate the target compound from any starting materials, reagents, or side products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structural integrity of the molecule. newdrugapprovals.org
Isotopic Enrichment Verification is critical to confirm the level and location of deuterium incorporation. This is primarily achieved using high-resolution mass spectrometry (HR-MS) and NMR. newdrugapprovals.orgrsc.org
The general procedure for determining isotopic enrichment by mass spectrometry involves the following steps:
| Step | Action | Purpose |
| 1. Analyze Unlabeled Standard | Inject the natural abundance (d0) analogue of the compound into the mass spectrometer. | To determine the natural isotopic distribution and identify the purity of the mass cluster for the unlabeled compound. |
| 2. Analyze Labeled Compound | Record the full scan mass spectrum of the deuterated (d5) compound under the same conditions. | To obtain the measured isotope distribution for the labeled material. |
| 3. Calculate Theoretical Distributions | Calculate the theoretical isotope patterns for the labeled compound at various potential enrichment levels (e.g., 95%, 98%, 99% d5). | To create a set of reference distributions to compare against the measured data. |
| 4. Compare and Regress | Compare the measured isotope distribution from Step 2 with the calculated theoretical distributions from Step 3 using linear regression. | To find the theoretical enrichment level that best fits the experimental data, thereby determining the isotopic purity. |
NMR spectroscopy can further verify the position of the deuterium labels by observing the absence of signals in the ¹H NMR spectrum at the deuterated positions (in this case, the aromatic signals of the terminal phenyl ring).
Advanced Analytical Methodologies for Benazeprilat D5 Acyl β D Glucuronide in Biological Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification.nih.govnih.govnih.govcurrentseparations.comscbt.compharmaffiliates.comresearchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive technique for the analysis of Benazeprilat-d5 Acyl-β-D-glucuronide in complex biological samples like plasma and urine. nih.govresearchgate.net This powerful combination leverages the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. scispace.com For glucuronide metabolites, direct measurement using LC-MS/MS is often preferred over older methods that required hydrolysis, as it offers improved accuracy, precision, and a quicker sample preparation process. researchgate.netscispace.com The sample preparation for biological matrices typically involves protein precipitation, often with acetonitrile (B52724), followed by centrifugation to isolate the analytes of interest before injection into the LC-MS system. nih.gov
High-Resolution Mass Spectrometry for Structural Characterization.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural characterization of this compound. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements, typically with errors of less than 5 ppm. This capability allows for the determination of the elemental composition of the metabolite and its fragments, which is crucial for confirming its identity and distinguishing it from other potential metabolites or endogenous compounds with similar nominal masses.
A study demonstrated a novel approach for differentiating acyl, O-, and N-glucuronides by using chemical derivatization coupled with LC-HRMS. nih.gov By derivatizing specific functional groups (carboxyl and hydroxyl groups), predictable mass shifts are observed, which can be measured with high accuracy. nih.gov For instance, derivatizing a carboxyl group results in a mass shift of +28.031 Da, while a hydroxyl group derivatization causes a shift of +72.040 Da. nih.gov This method was successfully validated using standards including benazepril (B1667978) acyl-glucuronides, confirming its utility in definitively elucidating the structure of glucuronide metabolites. nih.gov
Tandem Mass Spectrometry (MS/MS) for Selective Ion Monitoring and Fragmentation Analysis.nih.govcurrentseparations.com
Tandem mass spectrometry (MS/MS) is the cornerstone of quantitative analysis for this compound in biological matrices. researchgate.net This technique enhances selectivity by monitoring a specific fragmentation reaction of the target analyte. In a typical MS/MS experiment, the parent ion (precursor ion) of the metabolite is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored by the second mass analyzer. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govnih.gov
The fragmentation of acyl glucuronides often involves the neutral loss of the glucuronic acid moiety (176 Da), reverting the metabolite back to its aglycone. nih.gov The fragmentation pathways of acyl glucuronide isomers can be very similar, which makes their chromatographic separation essential for accurate quantification. currentseparations.com However, under optimized collision energy conditions, the extent of this fragmentation can differ between isomers. nih.gov For some acyl glucuronides, the SRM transition corresponding to the loss of the glucuronide moiety is highly specific for the naturally formed 1-O-β-acyl glucuronide and shows minimal interference from other positional isomers, which can simplify chromatographic requirements. nih.gov
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte structure. | Positive Ion ESI | nih.gov |
| MS Mode | Tandem Mass Spectrometry (MS/MS) for quantification. | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of the protonated parent molecule selected for fragmentation. | Analyte-specific (e.g., m/z 578.6 for this compound) | vivanls.com |
| Product Ion | A specific fragment ion monitored for quantification after collision-induced dissociation. | Often the aglycone fragment (e.g., loss of 176 Da) | nih.gov |
| Collision Energy | The energy applied in the collision cell to induce fragmentation. Needs to be optimized for each analyte. | Compound-dependent | nih.gov |
Isotope Dilution Mass Spectrometry (IDMS) Principles for Absolute Quantification.
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary reference method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govnih.gov The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte to the sample, which serves as the internal standard. This compound itself is a stable isotope-labeled compound, containing five deuterium (B1214612) atoms. pharmaffiliates.comvivanls.comclearsynth.com
In this method, the deuterated standard (e.g., Benazeprilat-d5) is used to quantify the non-labeled analyte (Benazeprilat). The labeled internal standard and the unlabeled analyte are assumed to be chemically identical, meaning they exhibit the same behavior during sample extraction, chromatographic separation, and ionization. Any sample loss during preparation will affect both the analyte and the standard equally. By measuring the ratio of the mass spectrometric response of the analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in instrument response. nih.gov This approach allows for absolute quantification and is crucial for developing robust bioanalytical methods for regulatory submission.
Chromatographic Separation Techniques for Acyl Glucuronide Isomers.nih.govpharmaffiliates.com
The inherent instability of the ester linkage in acyl glucuronides can lead to acyl migration, where the acyl group moves from the C1 hydroxyl of the glucuronic acid moiety to the C2, C3, or C4 positions, forming various positional isomers. nih.govcurrentseparations.com These isomers often have identical mass-to-charge ratios and similar fragmentation patterns, making their differentiation by mass spectrometry alone impossible. currentseparations.com Therefore, effective chromatographic separation is critical to avoid interference and ensure the accurate quantification of the primary 1-O-β-acyl glucuronide metabolite. nih.gov
Reversed-Phase Liquid Chromatography (RPLC) Optimization.nih.gov
Reversed-Phase Liquid Chromatography (RPLC) is the most widely used separation technique in bioanalysis. For acyl glucuronides, a C18 stationary phase is commonly employed. nih.govnih.gov Optimization of the separation is key to resolving the various isomers from the parent drug and from each other.
Key optimization parameters include:
Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent (typically acetonitrile) is used. The aqueous phase is often acidified with formic acid or acetic acid (e.g., 0.075% formic acid) to improve peak shape and control the ionization state of the analytes. nih.gov
Gradient Elution : A gradient elution, where the percentage of the organic solvent is varied over time, is often necessary to achieve complete separation of all isomers within a reasonable run time. currentseparations.com
Column Temperature : Temperature can affect the viscosity of the mobile phase and the kinetics of isomer interconversion on the column. Low temperatures can sometimes improve the separation of conformers. researchgate.net
Flow Rate : Adjusting the flow rate can impact resolution and analysis time. nih.gov
A study successfully developed an RPLC method using a Phenomenex Luna C18 column to separate a drug's acyl glucuronide from its seven positional isomers within 10 minutes, highlighting the critical nature of such separations for accurate quantification. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds that show poor retention in RPLC. thermofisher.comyoutube.com HILIC utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of a non-polar organic solvent (e.g., >60% acetonitrile) and a small amount of aqueous buffer. thermofisher.com
In HILIC, a water-enriched layer forms on the surface of the polar stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. youtube.com A key advantage of HILIC for glucuronide analysis is that these highly polar metabolites are strongly retained and often elute after their less polar parent aglycones, which is the reverse of the elution order in RPLC. scispace.com This can be beneficial for separating them from early-eluting, hydrophilic matrix components that can cause ion suppression. scispace.com HILIC provides a different selectivity compared to RPLC and can be a powerful tool for resolving isomeric glucuronides that are difficult to separate by reversed-phase methods. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the definitive structural elucidation of metabolites such as this compound. nih.gov It provides detailed information on the molecular structure at an atomic level, confirming not only the identity of the molecule but also the precise location of isotopic labels. nih.gov For a complex, isotopically labeled metabolite, a suite of NMR experiments is required to unambiguously confirm its structure.
Deuterium (²H) NMR spectroscopy is a specialized technique used to directly observe the deuterium nuclei within a molecule. wikipedia.org For this compound, this method is crucial for verifying the success of the deuteration process and confirming the location of the five deuterium atoms on the benazeprilat (B1667979) moiety. The natural abundance of deuterium is very low (approx. 0.016%), meaning that a signal in the ²H NMR spectrum provides direct evidence of the enriched isotopic label. wikipedia.orgnih.gov
The key applications of ²H NMR in the analysis of this compound include:
Verification of Labeling: A strong signal in the ²H NMR spectrum confirms the incorporation of deuterium, while the corresponding signals in the proton (¹H) NMR spectrum will be absent or significantly diminished. magritek.com
Positional Confirmation: The chemical shift in a ²H NMR spectrum is analogous to that in a ¹H NMR spectrum, allowing for the assignment of the deuterium signals to specific positions on the molecule. nih.gov This confirms that the deuterium atoms are located on the intended d5-phenyl group of the benazeprilat structure.
Isotopic Abundance: Through quantitative NMR (qNMR) methods, the integration of the ²H NMR signal, relative to an internal standard, can be used to determine the isotopic enrichment and abundance at the labeled sites. wiley.comsigmaaldrich.com
While ²H NMR provides lower resolution compared to ¹H NMR, its utility in directly probing the labeled sites is unparalleled for confirming the identity of deuterated standards and metabolites. wikipedia.orgmagritek.com
Table 1: Representative NMR Data for Structural Confirmation
| Technique | Purpose | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Provides overall proton structure. | Signals for all protons on the benazeprilat and glucuronide moieties, except for the deuterated phenyl ring. Absence of signals in the aromatic region corresponding to the d5-label confirms labeling. |
| ²H NMR | Directly detects deuterium nuclei. wikipedia.org | A signal or set of signals in the aromatic region corresponding to the chemical shift of the d5-phenyl group, confirming label position. |
| COSY | Identifies proton-proton (¹H-¹H) couplings through bonds. sdsu.edu | Correlations between adjacent protons, e.g., within the ethyl group and the tetrahydroazepine ring, helping to assemble the spin systems of the aglycone. |
| HSQC | Correlates protons to directly attached carbons (¹³C). columbia.edu | Cross-peaks confirm all C-H one-bond connections, assigning protons to their respective carbons in both the benazeprilat and glucuronide parts of the molecule. |
| HMBC | Correlates protons to carbons over 2-3 bonds. ustc.edu.cn | Crucial cross-peak between the anomeric proton (H-1') of the glucuronide and the carbonyl carbon of the benazeprilat acyl group, confirming the ester linkage point of conjugation. |
The structural complexity of this compound, particularly the presence of multiple stereocenters and the glucuronide conjugate, necessitates the use of multi-dimensional NMR experiments for complete structural assignment. nih.gov These experiments resolve overlapping signals in a second dimension, revealing through-bond correlations between nuclei.
Key multi-dimensional techniques include:
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is fundamental for tracing the proton connectivity throughout the benazeprilat backbone and the glucuronic acid ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It provides an unambiguous map of all C-H pairs, greatly simplifying the assignment of the complex ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the structure of a glucuronide conjugate. It reveals correlations between protons and carbons over two to three bonds. ustc.edu.cn For this compound, the key correlation would be between the anomeric proton of the glucuronic acid moiety and the carbonyl carbon of the benazeprilat parent, definitively confirming the location of the acyl linkage.
Together, these advanced NMR methodologies provide unequivocal proof of the molecular structure, confirming the integrity of the benazeprilat backbone, the structure of the glucuronide moiety, the specific site of conjugation, and the precise location of the deuterium labels.
Sample Preparation Strategies for Glucuronide Stability and Extraction Efficiency
The analysis of acyl glucuronides from biological matrices is challenging due to their inherent chemical instability. magritek.com These metabolites are susceptible to degradation via hydrolysis (cleavage back to the parent drug) and acyl migration (intramolecular rearrangement of the acyl group around the glucuronic acid ring). gauthmath.com Therefore, robust sample preparation is critical to ensure the integrity of the analyte from collection to analysis. wikipedia.org
To mitigate the instability of acyl glucuronides, sample handling procedures must incorporate strategies to slow down degradation reactions. The stability of these compounds is highly dependent on both pH and temperature. gauthmath.com
Acidification: Acyl glucuronide hydrolysis is base-catalyzed. Therefore, immediately upon collection, biological samples such as plasma should be acidified. gauthmath.com Adjusting the sample pH to an acidic range (e.g., pH 2.6-4.5) significantly slows the rate of both hydrolysis and acyl migration. nih.govwikipedia.org This protonates the carboxylic acid group of the glucuronide moiety, enhancing its stability.
Low-Temperature Preservation: Chemical reactions, including degradation pathways, are significantly slowed at lower temperatures. It is standard practice to handle samples in an ice-water bath during processing and to store them at ultra-low temperatures, such as -60°C to -80°C, for long-term preservation. nih.govstudymind.co.uk The combination of acidification and low-temperature storage is an effective strategy to maintain the integrity of this compound in biological samples prior to extraction and analysis. gauthmath.com
Before analysis by techniques like LC-MS, it is necessary to remove endogenous macromolecules, primarily proteins, from the biological sample. wikipedia.org Protein precipitation (PPT) and solid-phase extraction (SPE) are two common and effective methodologies.
Protein Precipitation (PPT): This is a rapid and straightforward method for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample, typically in a 3:1 or 4:1 volume ratio. wikipedia.orgyoutube.com The solvent denatures the proteins, causing them to precipitate out of solution. The sample is then centrifuged, and the supernatant, containing the analyte of interest, is collected for analysis. columbia.edu While effective and fast, PPT can sometimes result in a less clean extract, and matrix effects may be a concern. ustc.edu.cnyoutube.com
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT, often leading to lower matrix effects and improved assay sensitivity. youtube.com For acyl glucuronides, which are anionic, mixed-mode anion exchange (MAX) sorbents can be particularly effective. youtube.com In a typical SPE workflow, the acidified sample is loaded onto a conditioned cartridge. Interfering compounds are washed away with a series of solvents, and the analyte is then eluted with a specific solvent mixture. The choice of sorbent and solvents must be carefully optimized to ensure high recovery of the target analyte while efficiently removing matrix components.
Table 2: Comparison of Common Extraction Methodologies for Glucuronides
| Methodology | Principle | Advantages | Disadvantages | Typical Recovery |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by adding an organic solvent (e.g., acetonitrile). wikipedia.org | Fast, simple, low cost, high throughput. ustc.edu.cn | Less clean extract, potential for significant matrix effects. youtube.com | Often >90%, but analyte-dependent. ustc.edu.cn |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. youtube.com | Provides a very clean extract, reduces matrix effects, can concentrate the sample. youtube.com | More time-consuming, higher cost, requires method development. | Variable, can be >80% with optimization; depends heavily on sorbent and analyte. youtube.com |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Cost-effective, can provide clean extracts. ustc.edu.cn | Labor-intensive, requires large volumes of organic solvents, difficult to automate. ustc.edu.cn | Can be high (>90%) but is highly dependent on solvent choice and pH. ustc.edu.cn |
Biotransformation and Mechanistic Insights into Acyl Glucuronide Fate in in Vitro and Ex Vivo Systems
UDP-Glucuronosyltransferase (UGT) Isoform Profiling for Benazeprilat (B1667979) Glucuronidation
The conjugation of a carboxylic acid-containing molecule like benazeprilat with UDP-glucuronic acid (UDPGA) is catalyzed by specific UGT enzymes. Identifying the UGT isoforms responsible for a drug's metabolism is a key component of drug development and is recommended by regulatory agencies when glucuronidation accounts for a significant portion (≥25%) of its total clearance labcorp.com. While it is established that benazeprilat undergoes glucuronidation, specific studies definitively identifying the primary UGT isoforms responsible for the formation of Benazeprilat Acyl-β-D-glucuronide are not extensively detailed in publicly available literature.
Generally, UGT phenotyping involves a series of in vitro experiments using human liver microsomes (HLMs) and a panel of recombinant human UGT enzymes to pinpoint the contribution of each isoform labcorp.combioivt.com. The major hepatic UGTs involved in drug metabolism include UGT1A1, 1A3, 1A4, 1A6, 1A9, and several from the UGT2B family, such as 2B7 and 2B15 xenotech.comyoutube.com. Given that UGT2B7 is frequently involved in the glucuronidation of carboxylic acids and UGT1A9 is also a key enzyme for many drugs, these would be primary candidates for investigation in benazeprilat metabolism xenotech.comnih.gov.
To characterize the enzymatic formation of benazeprilat acyl glucuronide, in vitro kinetic studies are performed. These experiments typically determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the reaction. Such data is vital for predicting the in vivo clearance of the drug and its potential for drug-drug interactions labcorp.com.
The process involves incubating the substrate (benazeprilat) at various concentrations with a source of UGT enzymes, such as human liver microsomes or specific recombinant UGT isoforms, in the presence of the cofactor UDPGA. The rate of formation of the glucuronide metabolite is then measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) labcorp.com.
While specific kinetic data for benazeprilat glucuronidation by individual UGT isoforms is not available, the following table illustrates the type of data that would be generated from such characterization studies.
| UGT Isoform | Vₘₐₓ (pmol/min/mg protein) | Kₘ (µM) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg protein) |
|---|---|---|---|
| rUGT1A1 | 50 | 250 | 0.20 |
| rUGT1A3 | 120 | 400 | 0.30 |
| rUGT1A9 | 350 | 150 | 2.33 |
| rUGT2B7 | 400 | 180 | 2.22 |
Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. It does not represent actual experimental results for benazeprilat.
UGT enzymes exhibit broad and often overlapping substrate specificity, meaning a single compound can be metabolized by multiple isoforms, and one isoform can metabolize many different compounds nih.gov. To dissect these contributions, studies in human liver microsomes are often combined with chemical inhibition assays. This involves using known isoform-selective inhibitors to determine the percentage of metabolite formation blocked by each inhibitor, thereby inferring the contribution of that specific UGT bioivt.com.
Furthermore, it is important to assess whether benazeprilat or its acyl glucuronide can act as inhibitors of UGT enzymes. Such inhibition could lead to clinically significant drug-drug interactions if co-administered with other drugs that are cleared via glucuronidation. While benazeprilat is a known substrate for glucuronidation, specific studies detailing its inhibitory potential against various UGT isoforms are not readily found in the literature.
Chemical Stability and Degradation Pathways of Benazeprilat Acyl Glucuronides
Acyl migration is an intramolecular rearrangement where the benazeprilat acyl group moves from its initial C-1 hydroxyl (β-1-O-acyl) position on the glucuronic acid moiety to the C-2, C-3, or C-4 positions nih.govcurrentseparations.com. This process occurs through the formation of a transient orthoester intermediate and results in a mixture of β-isomers. These positional isomers are generally more stable than the parent 1-O-acyl glucuronide but are not substrates for β-glucuronidase, an enzyme that can hydrolyze the parent compound back to the aglycone nih.gov. This isomerization is a significant pathway as the resulting isomers may have different biological or reactive properties currentseparations.com.
Hydrolysis is the cleavage of the ester bond in the acyl glucuronide, which releases the parent aglycone, benazeprilat, and glucuronic acid nih.gov. This reaction can occur through two mechanisms:
Non-Enzymatic Hydrolysis: This is a chemical process that occurs spontaneously in aqueous solution, particularly at physiological pH. The rate of this hydrolysis is dependent on the chemical structure of the aglycone and the solution's pH and temperature nih.govresearchgate.net.
Enzymatic Hydrolysis: This process is catalyzed by β-glucuronidase enzymes, which are present in various tissues and bacteria (e.g., in the gut). This enzymatic cleavage specifically targets the β-1-O-acyl linkage and can lead to the enterohepatic recirculation of the active drug, benazeprilat, potentially prolonging its pharmacological effect youtube.com. The rate of enzymatic hydrolysis is influenced by factors such as enzyme concentration and pH, with most β-glucuronidases showing optimal activity in acidic conditions (pH 4.0-5.0) imcstips.com.
The stability of acyl glucuronides is highly sensitive to pH and temperature researchgate.net. Understanding these influences is crucial for the accurate analysis and interpretation of pharmacokinetic data.
Influence of pH: Acyl glucuronide degradation is pH-dependent. Stability is generally greatest at acidic pH (around 3-4). As the pH increases towards neutral (pH 7.4) and alkaline conditions, the rates of both acyl migration and hydrolysis increase significantly currentseparations.com. This instability at physiological pH means that careful sample handling, such as immediate acidification and freezing, is required to prevent ex vivo degradation during bioanalysis xenotech.com.
Influence of Temperature: Degradation reactions are accelerated at higher temperatures researchgate.net. Therefore, storing biological samples containing Benazeprilat Acyl-β-D-glucuronide at low temperatures (e.g., -20°C or -80°C) is essential to maintain the integrity of the metabolite xenotech.com. Kinetic studies on the hydrolysis of the parent drug, benazepril (B1667978), have shown a clear dependence on temperature, a principle that also applies to the degradation of its glucuronide metabolite nih.gov.
The following table summarizes the expected stability of Benazeprilat Acyl-β-D-glucuronide under different conditions, based on the general properties of acyl glucuronides.
| Condition | Relative Stability | Primary Degradation Pathway(s) |
|---|---|---|
| Acidic pH (~4.0), Low Temp (4°C) | High | Minimal degradation |
| Acidic pH (~4.0), High Temp (37°C) | Moderate | Slow hydrolysis and acyl migration |
| Physiological pH (7.4), Low Temp (4°C) | Moderate | Slow hydrolysis and acyl migration |
| Physiological pH (7.4), High Temp (37°C) | Low | Rapid hydrolysis and acyl migration |
| Alkaline pH (>8.0), High Temp (37°C) | Very Low | Very rapid hydrolysis and acyl migration |
Tracer Studies Utilizing Benazeprilat-d5 Acyl-β-D-glucuronide for Metabolic Pathway Elucidation
The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research. This compound, a deuterated form of the major metabolite of benazepril, serves as an invaluable tracer in in vitro and ex vivo systems. The five deuterium (B1214612) atoms provide a distinct mass shift, allowing for its unambiguous detection and quantification by mass spectrometry against a background of endogenous molecules and the unlabeled drug. This facilitates precise tracking of the metabolic fate of the glucuronide conjugate, helping to elucidate complex biotransformation pathways, assess metabolic stability, and investigate the potential for bioactivation.
Application in Hepatocyte and Microsome Incubation Studies
In vitro models using liver-derived preparations are essential for predicting a drug's metabolic clearance in humans. nih.gov this compound is utilized in these systems to study its stability and further metabolism.
Liver Microsomes: These preparations contain a high concentration of phase I (e.g., Cytochrome P450) and phase II (e.g., UDP-glucuronosyltransferases or UGTs) enzymes located in the endoplasmic reticulum. nih.gov Incubations of this compound with liver microsomes, supplemented with necessary cofactors like NADPH, are performed to investigate enzymatic hydrolysis back to the parent compound, benazeprilat-d5, or other potential oxidative transformations. nih.govnih.gov The rate of disappearance of the labeled glucuronide is measured over time to determine its intrinsic clearance, a key parameter for predicting hepatic clearance in vivo. nih.gov
Hepatocytes: Primary hepatocytes represent a more complete and physiologically relevant model, containing a full complement of metabolic enzymes and transporters. nih.govnih.gov In incubation studies with suspended or cultured hepatocytes, this compound can be used to explore a wider range of metabolic events. nih.gov These include not only hydrolysis but also the potential for the glucuronide to be taken up into the cell, undergo further conjugation, or be excreted via transport proteins. The comprehensive metabolic profile generated in hepatocytes provides a more accurate reflection of the compound's disposition in the liver. nih.gov
Table 1: Illustrative Metabolic Stability of this compound in In Vitro Liver Preparations
| System | Species | Intrinsic Clearance (CLint) | Half-Life (t½) (min) |
| Liver Microsomes | Human | 15.4 µL/min/mg protein | 45.0 |
| Rat | 28.9 µL/min/mg protein | 24.0 | |
| Mouse | 41.2 µL/min/mg protein | 16.8 | |
| Hepatocytes | Human | 9.8 µL/min/10⁶ cells | 70.7 |
| Rat | 22.5 µL/min/10⁶ cells | 30.8 | |
| Mouse | 35.1 µL/min/10⁶ cells | 19.7 |
This table presents hypothetical data for illustrative purposes, based on typical outcomes from such experiments.
Investigation of Potential Reactive Intermediate Formation via Acyl Migration
A significant concern with acyl glucuronide metabolites is their chemical reactivity, which can lead to the formation of covalent protein adducts and potential toxicity. nih.govnih.govmdpi.com These metabolites are esters and are known to be unstable, undergoing intramolecular rearrangement through a process called acyl migration. nih.govnih.gov The acyl group (benazeprilat-d5) can migrate from its initial 1-O-β position on the glucuronic acid moiety to the 2-, 3-, and 4-hydroxyl groups. nih.govnih.gov
These isomeric forms are no longer substrates for β-glucuronidase, potentially altering their clearance pathways. nih.gov More importantly, the rearrangement process can expose a reactive aldehyde group, leading to glycation and the formation of covalent bonds with nucleophilic residues (e.g., lysine) on proteins. nih.gov Another pathway involves the direct transacylation of the acyl group from the glucuronide to proteins. nih.govmdpi.com
Tracer studies with this compound are critical for investigating these phenomena. By incubating the labeled compound in physiological buffers or with model proteins like human serum albumin, researchers can:
Monitor Acyl Migration: LC-MS/MS can be used to separate and quantify the formation of the different positional isomers over time, allowing for the calculation of the degradation half-life, which is a composite measure of both hydrolysis and acyl migration. nih.gov
Trap Reactive Intermediates: The stable isotope label allows for the detection of covalent adducts formed with trapping agents (e.g., glutathione) or with proteins. nih.gov The unique mass signature of the benazeprilat-d5 moiety confirms that the adduct originates from the drug metabolite.
Table 2: Representative Data on Isomer Formation of this compound via Acyl Migration
| Isomer | Formation Mechanism | Relative Abundance at 6 hours (pH 7.4, 37°C) |
| 1-O-β-glucuronide | Initial metabolic product | 65% |
| 2-O-acyl isomer | Acyl Migration | 20% |
| 3-O-acyl isomer | Acyl Migration | 10% |
| 4-O-acyl isomer | Acyl Migration | 5% |
This table presents hypothetical data for illustrative purposes to demonstrate the process of acyl migration.
Applications of Benazeprilat D5 Acyl β D Glucuronide As a Research Tool and Mechanistic Probe
Utilization as a Quantifiable Internal Standard in Bioanalytical Method Development
The primary application of Benazeprilat-d5 Acyl-β-D-glucuronide is its use as an internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.comnih.gov An internal standard is a compound of known concentration added to all calibration standards, quality control samples, and study samples during analysis. europa.eu Its purpose is to correct for variability that can occur during sample processing and instrumental analysis, thereby improving the accuracy and precision of the quantitative results. scispace.com
Advantages of Isotope-Labeled Internal Standards in Overcoming Matrix Effects and Variability
Bioanalytical methods that quantify drugs and their metabolites in complex biological matrices like plasma, urine, or tissue homogenates are susceptible to "matrix effects". waters.com These effects arise from co-eluting endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. tandfonline.com This variability can significantly compromise the accuracy and reproducibility of quantitative data. waters.com
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for mitigating these issues. crimsonpublishers.comtandfonline.com The key advantages include:
Co-elution with Analyte: A SIL-IS is chemically and physically almost identical to the analyte (the non-labeled compound). This ensures that it has nearly the same retention time during chromatography and experiences the same degree of matrix effect and extraction recovery as the analyte. tandfonline.comfoodriskmanagement.com
Correction for Variability: Because the SIL-IS and the analyte are affected in the same way by sample preparation inconsistencies and matrix-induced ion suppression or enhancement, the ratio of their signals remains constant. scispace.comnih.gov This allows for reliable quantification even when the absolute signal intensity fluctuates between different samples. crimsonpublishers.com
While highly effective, it is important to monitor for potential chromatographic separation between the deuterated standard and the analyte, known as the "isotope effect," which can sometimes occur and affect quantification if not properly managed. nih.govwaters.com The isotopic purity of the standard must also be high to prevent interference from any residual unlabeled analyte. europa.euwho.int
Method Validation Parameters for Research-Oriented Bioanalytical Assays
For a bioanalytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate that its performance characteristics are suitable and consistent for the intended application. ajpsonline.comwuxiapptec.com The validation of a research-oriented assay using an internal standard like this compound involves the assessment of several key parameters, as outlined by regulatory guidelines. europa.eunih.govalsglobal.se
| Validation Parameter | Description | Common Acceptance Criteria for Research Assays |
|---|---|---|
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. europa.eu | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Accuracy | The closeness of the mean measured concentration to the nominal (true) concentration. europa.eu | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). europa.eu |
| Precision | The degree of agreement among a series of measurements, expressed as the coefficient of variation (CV). It is assessed within a single run (intra-run) and between different runs (inter-run). europa.eu | The CV should not exceed 15% (20% at the LLOQ). europa.eu |
| Calibration Curve and Range | The relationship between the instrument response and the known concentration of the analyte. The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). europa.eu | A defined mathematical model (e.g., linear regression) with a correlation coefficient (r²) typically >0.99. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions and for given time periods, including bench-top, freeze-thaw cycles, and long-term storage. nih.govkarger.com | Analyte concentration should remain within ±15% of the initial concentration. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. tandfonline.com | The IS-normalized matrix factor across different lots of matrix should be consistent with acceptable precision. tandfonline.com |
Probing Glucuronidation Mechanisms and UGT Enzyme Kinetics in Drug Discovery
Glucuronidation is a critical Phase II metabolic pathway where the enzyme superfamily UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a substrate, facilitating its elimination from the body. nih.govnih.gov Understanding how a drug is metabolized by UGTs is essential in drug discovery for predicting its clearance and potential for drug-drug interactions. nih.gov
This compound, as a stable and quantifiable reference material, plays a pivotal role in these investigations. In in vitro systems, such as human liver microsomes or recombinant UGT enzymes, researchers can study the formation of the non-labeled benazeprilat (B1667979) acyl glucuronide. japsonline.commdpi.com By using the d5-labeled version as an internal standard, the rate of metabolite formation can be accurately quantified. This enables several key studies:
Enzyme Kinetics: Determining kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the glucuronidation reaction. japsonline.com This information helps to understand the efficiency of the metabolic process.
Reaction Phenotyping: Identifying which specific UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7) are responsible for metabolizing benazeprilat. mdpi.comnih.gov
Inhibition Studies: Assessing whether other co-administered drugs can inhibit the UGT enzymes responsible for benazeprilat metabolism, which could lead to drug-drug interactions. nih.govmdpi.com
Role in Quantitative Analysis of Benazeprilat Metabolites in Preclinical Research Samples
During preclinical drug development, it is necessary to measure the concentrations of both the parent drug and its major metabolites in biological samples from animal studies to understand their pharmacokinetic profiles. wuxiapptec.comkarger.com The quantification of Benazeprilat Acyl-β-D-glucuronide in these samples is a direct application of the principles of isotope dilution mass spectrometry.
The workflow involves adding a precise amount of this compound to each preclinical plasma or urine sample. nih.gov After sample extraction and analysis by LC-MS/MS, the ratio of the naturally occurring metabolite to the deuterated internal standard is measured. This ratio is then used to calculate the exact concentration of the Benazeprilat Acyl-β-D-glucuronide metabolite in the original biological sample, providing critical data for evaluating the metabolite's exposure and clearance. nih.gov
Contribution to Understanding Acyl Glucuronide Chemical Reactivity and Disposition in In Vitro Models
Acyl glucuronides as a chemical class are known to be potentially reactive metabolites. nih.govnih.gov Unlike many other conjugates, the 1-O-β-acyl glucuronide is an ester that can undergo several chemical reactions in vitro and in vivo. These reactions are of interest in drug safety assessment because they can lead to the formation of protein adducts, which have been implicated in some immune-mediated adverse drug reactions. nih.govnih.gov
The study of benazeprilat acyl glucuronide in in vitro models helps to characterize its chemical reactivity profile. While the d5-labeled compound itself is used as the analytical standard, it is the behavior of the non-labeled metabolite that is under investigation. Key reactive pathways studied include:
Acyl Migration: An intramolecular rearrangement where the acyl group migrates from its initial 1-O-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety. nih.govtandfonline.com The rate of this pH-dependent migration is an index of the compound's reactivity. nih.govspringernature.com
Hydrolysis: Cleavage of the ester bond to revert to the parent aglycone (benazeprilat). nih.govnih.gov
Covalent Binding: The electrophilic nature of the acyl glucuronide can lead to its covalent binding to nucleophilic residues on proteins, such as human serum albumin. nih.govspringernature.com In vitro assays are used to quantify the extent of this binding.
By using this compound as a tool to accurately quantify the remaining parent metabolite and its isomers over time in these in vitro systems, researchers can determine the metabolite's stability and propensity to undergo these reactions. springernature.com This information contributes to a broader understanding of the potential risks associated with acyl glucuronide-forming drugs. nih.govresearchgate.net
Future Research Trajectories and Advanced Perspectives in Acyl Glucuronide Sciences
Computational Modeling and In Silico Predictions for Acyl Glucuronide Stability and Reactivity
Computational modeling has emerged as a cost-effective and rapid alternative to time-consuming experimental studies for evaluating the properties of drug candidates early in the design process. nih.gov These in silico methods are crucial for predicting the stability and reactivity of AGs, helping to rank and prioritize compounds based on their potential to form reactive metabolites. nih.gov
Several computational approaches are employed:
Quantitative Structure-Property Relationship (QSPR) Models: These models aim to establish a linear relationship between a compound's structural features and its degradation half-life. One study developed a QSPR model that identified the number of quaternary carbons, ring complexity, Sanderson electronegativities, and dipole moment as key molecular features for predicting the half-life of an AG. nih.gov
Correlation with Surrogates: To bypass the often difficult synthesis of AG standards, researchers have established correlations between the degradation half-life of an AG and the hydrolysis half-life of its more easily prepared methyl ester derivative. nih.gov This allows for a much faster assessment of potential reactivity. Further refinement has eliminated the need for kinetic measurements altogether by correlating the methyl ester's hydrolysis half-life with computationally predicted ¹³C NMR chemical shifts and steric descriptors. nih.gov
Density Functional Theory (DFT): DFT calculations are used to model the transacylation reaction, which is a key degradation pathway for AGs. rsc.org Studies have shown a close correlation between the calculated activation energy for this reaction and the experimentally observed degradation rate of the 1-β anomer, providing deep mechanistic insights into reactivity. rsc.orgacs.org
| Computational Method | Principle of Operation | Key Application in AG Research | Reference |
|---|---|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Correlates molecular descriptors (e.g., steric, electronic) with experimental properties. | Predicts degradation half-life of AGs based on the structure of the parent drug. | nih.gov |
| Methyl Ester Hydrolysis Correlation | Uses the hydrolysis rate of a methyl ester surrogate to predict the corresponding AG's degradation rate. | Enables rapid ranking of compound reactivity without synthesizing the AG metabolite. | nih.gov |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine reaction energies and transition states. | Models the intramolecular transacylation mechanism and calculates activation energies to explain reactivity differences. | rsc.orgacs.org |
Development of Novel High-Throughput Assays for Acyl Glucuronide Characterization
The analytical complexity of AGs, particularly the need to separate multiple rearranging isomers, has driven the development of novel high-throughput screening (HTS) assays. acs.orgnih.govyoutube.com These assays are designed for early-stage drug discovery to quickly assess the liability of new chemical entities. researchgate.net
A significant innovation is the ¹⁸O-Enabled High-Throughput Stability Assay . This method overcomes a major bottleneck in traditional liquid chromatography-mass spectrometry (LC-MS) analysis, which requires challenging, compound-specific chromatographic separation of the 1-β-acyl glucuronide from its migrated isomers. acs.orgnih.gov
Mechanism: The assay measures the rate of ¹⁸O incorporation from [¹⁸O]water into the AG. acs.orgnih.gov More rapid incorporation of the heavy isotope correlates with shorter migration half-lives and higher reactivity.
Advantages: This approach offers a simplified workflow that eliminates the need for developing specific LC methods and, crucially, does not require a synthesized authentic reference standard for the AG. acs.orgnih.govresearchgate.net The assay can be performed using in situ generated AGs from human liver microsome incubations, making it highly suitable for early discovery. acs.orgnih.gov
Other novel approaches include:
Peptide Adduct Formation: One technique assesses AG reactivity by measuring the rate of adduct formation with a model dipeptide, such as Lys-Phe. acs.orgnih.gov The amount of peptide adduct generated is proportional to the AG's reactivity and its potential for covalent binding. acs.org This method can be automated for rapid screening. nih.gov
Simplified In Vitro Models: Methods have been developed that evaluate the stability of AGs formed in vitro by incubating the parent drug with microsomes and uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), followed by degradation analysis in human plasma. nih.gov This allows for a rank-ordering of stability without needing to first synthesize and purify the authentic AG standards. nih.govjst.go.jp
| Assay Type | Methodology | Throughput | Requires Authentic Standard? | Reference |
|---|---|---|---|---|
| Traditional LC-MS/MS | Chromatographically separates AG isomers to quantify degradation over time. | Low to Medium | Yes | nih.govnih.gov |
| ¹⁸O-Labeling Assay | Measures the rate of ¹⁸O incorporation from heavy water via MS, bypassing chromatography. | High | No | acs.orgnih.govresearchgate.net |
| Peptide Adduct Trapping | Quantifies the formation of a stable adduct between the reactive AG and a model peptide. | High | No | acs.orgnih.gov |
| In Vitro Formation/Degradation | Generates AG in situ using microsomes, then measures its degradation in a biological matrix. | Medium | No | nih.govjst.go.jp |
Strategies for Mitigating Analytical Challenges Associated with Labile Glucuronides
The accurate measurement of labile AGs in biological fluids is a significant analytical challenge. nih.govresearchgate.net Their instability can lead to the breakdown of the metabolite back to its parent drug (aglycone) during sample handling, storage, and analysis, resulting in an underestimation of the AG and an overestimation of the parent drug. nih.govnih.gov Furthermore, AGs can undergo in-source fragmentation in a mass spectrometer, producing ions identical to the parent drug, which can interfere with analysis. nih.govresearchgate.net
To ensure data integrity, several mitigation strategies are essential:
pH Control and Stabilization: AGs are prone to pH-dependent hydrolysis and intramolecular migration. nih.gov Samples should be stabilized immediately after collection, typically by adjusting the pH to an acidic range (e.g., pH 4-5) where the metabolites are more stable, and keeping them at low temperatures. nih.govresearchgate.net
Optimized Sample Preparation: Sample preparation should be kept as simple and brief as possible to minimize the risk of degradation. researchgate.net
Chromatographic Separation: To manage interference from in-source fragmentation, it is critical to achieve good chromatographic separation between the parent drug and its AG metabolite. researchgate.net This ensures that any signal detected at the retention time of the parent drug is not from the breakdown of the co-eluting metabolite.
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS, such as Benazeprilat-d5 Acyl-β-D-glucuronide, is the gold standard for quantitative bioanalysis. The deuterated standard is chemically identical to the analyte but has a higher mass. clearsynth.com It is added to the sample at the earliest stage to track the analyte through extraction, processing, and analysis, correcting for any variability or sample loss and compensating for matrix effects. clearsynth.com
| Analytical Challenge | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Hydrolysis | The AG metabolite breaks down, reforming the parent aglycone. | Immediate sample cooling and acidification (pH 4-5). | nih.govresearchgate.net |
| Acyl Migration | The acyl group moves from the 1-β position to other positions on the glucuronic acid moiety, creating multiple isomers. | Low temperature storage and analysis; pH control. | nih.govnih.gov |
| In-Source Fragmentation | The glucuronide bond breaks during mass spectrometry ionization, creating a fragment ion identical to the parent drug. | Develop robust LC methods to ensure chromatographic separation of the parent and metabolite. | nih.govresearchgate.net |
| Matrix Effects | Other components in the biological sample suppress or enhance the ionization of the analyte. | Use of a co-eluting stable isotope-labeled internal standard (e.g., this compound). | clearsynth.com |
Broader Implications of Isotope-Labeled Metabolites in Systems Biology and Metabolomics Research
Stable isotope labeling is a powerful technique that has profoundly impacted metabolomics, the large-scale study of metabolites in a biological system. nih.govnumberanalytics.com Introducing molecules labeled with heavy isotopes like deuterium (B1214612) (²H), ¹³C, or ¹⁵N allows researchers to trace, identify, and quantify metabolites with high precision and accuracy. numberanalytics.comnih.govnumberanalytics.com
The use of deuterated standards, exemplified by this compound, has several broad implications:
Accurate Quantification: Isotope dilution mass spectrometry, which uses a known concentration of a labeled internal standard, is the benchmark for accurate metabolite quantification. numberanalytics.com This method corrects for variations during sample preparation and analysis, which is essential for obtaining reliable data in complex biological matrices. clearsynth.com
Metabolic Flux Analysis: By feeding cells or organisms labeled substrates (e.g., ¹³C-glucose), researchers can track the label's incorporation into downstream metabolites. nih.gov This provides dynamic information about the rates (fluxes) of metabolic pathways, offering insights into cellular regulation that cannot be obtained from static metabolite measurements alone. nih.govnumberanalytics.com
Metabolite Identification and Pathway Discovery: Stable isotope labeling aids in the confident identification of unknown metabolites. nih.gov The predictable mass shift and isotopic pattern help confirm a metabolite's elemental formula. nih.gov Furthermore, tracing labeled atoms through metabolic networks can help discover novel biochemical pathways. nih.govbioanalysis-zone.com
Systems Biology Integration: Metabolomics data generated using isotope labeling provides a functional readout of the physiological state of a cell or organism. bioanalysis-zone.com When integrated with other 'omics' data (genomics, transcriptomics, proteomics), it offers a more complete, system-wide understanding of how biological systems respond to genetic modifications or external stimuli. nih.gov The use of deuterated standards ensures the high quality of the metabolomics data required for such multi-omics integration. nih.govfrontiersin.org
| Application Area | Role of Isotope-Labeled Standards/Metabolites | Specific Benefit | Reference |
|---|---|---|---|
| Quantitative Metabolomics | Serve as internal standards for isotope dilution mass spectrometry. | Enables precise and accurate measurement of absolute metabolite concentrations. | clearsynth.comnumberanalytics.com |
| Metabolic Flux Analysis | Used as tracers to follow the flow of atoms through metabolic pathways. | Provides dynamic information on pathway activity and regulation. | nih.gov |
| Metabolite Identification | Provide characteristic mass shifts and fragmentation patterns in MS analysis. | Increases confidence in the structural elucidation of unknown compounds. | nih.govbioanalysis-zone.com |
| Systems Biology | Ensure high-quality, quantitative data for integration with other 'omics datasets. | Facilitates a holistic understanding of biological systems. | nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
